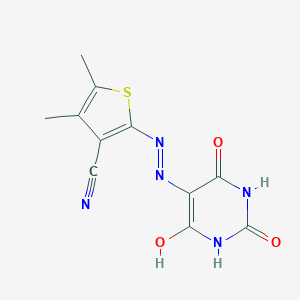
3-((3,4-Dimethoxyphenethyl)amino)-1-methylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-((3,4-Dimethoxyphenethyl)amino)-1-methylpyrrolidine-2,5-dione” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
There are several methods for synthesizing compounds similar to “3-((3,4-Dimethoxyphenethyl)amino)-1-methylpyrrolidine-2,5-dione”. For instance, new quinazolinone derivatives were synthesized and characterized by physico-chemical analysis . Another synthesis involved the condensation of 2-hydroxybenzaldehyde and 2-hydroxyacetophenone with amino acid amides .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the compound “4-[(3,4-dimethoxyphenethyl)amino]-4-oxobutanoic acid” has a molecular formula of C14H19NO5 . Another related compound, “3,4-Dimethoxyphenethylamine”, has a molecular formula of C10H15NO2 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, new Schiff bases functionalized with amide and phenolic groups were synthesized by the condensation of 2-hydroxybenzaldehyde and 2-hydroxyacetophenone with amino acid amides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, “4-[(3,4-dimethoxyphenethyl)amino]-4-oxobutanoic acid” has an average mass of 281.304 Da . Another related compound, “3,4-Dimethoxyphenethylamine”, has an average mass of 181.232 Da .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions of research involving similar compounds are promising. For instance, quinazolinone, a related compound, is considered a lead nucleus for future developments to get effective compounds . Another related compound, “3,4-Dimethoxyphenethylamine”, is closely related to mescaline, which has been studied for its potential therapeutic effects .
Propiedades
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-methylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-17-14(18)9-11(15(17)19)16-7-6-10-4-5-12(20-2)13(8-10)21-3/h4-5,8,11,16H,6-7,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPHMEINIASPIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,4-Dimethoxyphenethyl)amino)-1-methylpyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Hydroxypropyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362482.png)

![2-(4-Methylphenyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B362486.png)

![3-[(4-Tert-butylphenyl)formamido]propanoic acid](/img/structure/B362495.png)

![Ethyl 4-[(2-hydroxypropyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B362498.png)


![N-[3-[(4-ethoxyphenyl)-[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-4,5-dimethyl-2-thiophenyl]benzamide](/img/structure/B362514.png)
![3-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylpropanamide](/img/structure/B362515.png)


![2-[5-(Methylethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B362522.png)